Benzyl alpha-D-xylopyranoside

Beschreibung

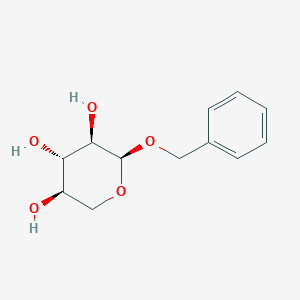

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |

| Record name | NSC400277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170150 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000736490 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl α-D-xylopyranoside: Structure, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl α-D-xylopyranoside is a synthetic glycoside of significant interest in the field of glycobiology and medicinal chemistry. As a structural mimic of the initial xylose linkage in proteoglycan biosynthesis, it serves as a powerful tool for studying the roles of proteoglycans in various physiological and pathological processes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its mechanism of action as an inhibitor of glycosaminoglycan (GAG) chain formation. Furthermore, we explore its applications as a research tool and its potential in drug development, supported by authoritative references and detailed experimental workflows.

Chemical Structure and Physicochemical Properties

Benzyl α-D-xylopyranoside consists of a D-xylose sugar moiety in its pyranose (six-membered ring) form, linked to a benzyl group via an α-glycosidic bond. The α-configuration indicates that the benzyloxy group at the anomeric carbon (C-1) is on the opposite side of the ring from the C-5 substituent. This specific stereochemistry is crucial for its biological activity.

The key structural features include:

-

D-Xylopyranose Ring: A pentose sugar ring that forms the core of the molecule.

-

Benzyl Group (Bn): A hydrophobic aglycone attached to the anomeric carbon, which enhances cell permeability.

-

α-Glycosidic Bond: The specific anomeric configuration that distinguishes it from its β-anomer.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Benzyl α-D-xylopyranoside

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₅ | [1] |

| Molecular Weight | 240.25 g/mol | [1] |

| Exact Mass | 240.099774 g/mol | [1] |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | 112-114 °C | Vendor Data |

| Optical Rotation | Specific rotation data varies by source | |

| Solubility | Soluble in water, methanol, DMSO | Vendor Data |

| InChIKey | XUGMDBJXWCFLRQ-WHOHXGKFSA-N | [1] |

Synthesis and Purification

The synthesis of Benzyl α-D-xylopyranoside is typically achieved through glycosylation reactions, where a protected xylose donor is reacted with benzyl alcohol. The Koenigs-Knorr reaction is a classic and reliable method.[2] The general workflow involves protection of the hydroxyl groups of D-xylose, activation of the anomeric carbon, glycosylation with benzyl alcohol, and subsequent deprotection.

Experimental Protocol: A Modified Koenigs-Knorr Synthesis

This protocol outlines a representative synthesis, emphasizing the rationale behind each step.

Step 1: Acetylation of D-Xylose

-

Procedure: D-xylose is treated with excess acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to form 1,2,3,4-tetra-O-acetyl-D-xylopyranose.

-

Rationale: Acetyl groups protect the hydroxyls from participating in side reactions and enhance the solubility of the sugar in organic solvents.

Step 2: Bromination of the Anomeric Carbon

-

Procedure: The per-acetylated xylose is reacted with a solution of hydrogen bromide (HBr) in acetic acid. This selectively replaces the anomeric acetyl group with a bromide, yielding 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.

-

Rationale: The bromide is an excellent leaving group, "activating" the anomeric carbon for nucleophilic attack by benzyl alcohol. The reaction conditions favor the formation of the thermodynamically more stable alpha-bromide.

Step 3: Glycosylation with Benzyl Alcohol

-

Procedure: The xylopyranosyl bromide is dissolved in a dry, non-polar solvent (e.g., dichloromethane). Benzyl alcohol and a promoter, such as silver carbonate or mercuric cyanide, are added.[3] The reaction is stirred at room temperature until completion.

-

Rationale: The promoter assists in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate. Benzyl alcohol then attacks this intermediate. The stereochemical outcome (α vs. β) is influenced by solvent, temperature, and the nature of the protecting groups.

Step 4: Deprotection (Zemplén Deacetylation)

-

Procedure: The crude product from Step 3 is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added. The reaction is monitored by TLC until all acetyl groups are removed.

-

Rationale: This is a mild and efficient transesterification reaction that removes the acetyl protecting groups to yield the final product, Benzyl α-D-xylopyranoside.

Step 5: Purification

-

Procedure: The final product is purified using silica gel column chromatography, typically with a solvent system like ethyl acetate/methanol or dichloromethane/methanol.

-

Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and any remaining β-anomer.

Caption: Workflow for the synthesis of Benzyl α-D-xylopyranoside.

Biological Activity and Mechanism of Action

The primary biological role of Benzyl α-D-xylopyranoside stems from its function as an inhibitor of proteoglycan (PG) synthesis. Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains.[4] These molecules are critical components of the extracellular matrix and cell surfaces, involved in cell signaling, adhesion, and tissue structure.[5][6]

Mechanism of Inhibition:

Proteoglycan synthesis is initiated by the enzyme xylosyltransferase, which attaches a xylose molecule from UDP-xylose to a specific serine residue on the core protein. This is the first committed step for GAG chain elongation.

Benzyl α-D-xylopyranoside, due to its hydrophobic benzyl group, can permeate cell membranes.[7] Inside the cell, it acts as an artificial acceptor substrate, competing with the core protein for the enzymes responsible for GAG chain synthesis.[7] Galactosyltransferases and subsequent glycosyltransferases build a GAG chain onto the xylose of the benzyl xyloside. Because this newly formed GAG chain is not attached to a core protein, it cannot be anchored in the cell membrane or extracellular matrix and is typically secreted from the cell.[7] This process effectively uncouples GAG synthesis from protein synthesis, leading to a depletion of functional proteoglycans and an accumulation of free GAG chains in the culture medium.

Caption: Mechanism of proteoglycan synthesis inhibition.

Applications in Research and Drug Development

The ability of Benzyl α-D-xylopyranoside to selectively disrupt GAG synthesis makes it an invaluable tool for studying the multifaceted roles of proteoglycans.

-

Glycobiology Research: It is widely used to investigate the consequences of proteoglycan depletion in various cellular processes, including cell adhesion, migration, proliferation, and signaling.[8] By observing the cellular response to treatment, researchers can infer the functions of specific proteoglycans.

-

Cancer Biology: Proteoglycans are heavily implicated in cancer progression, influencing tumor growth, angiogenesis, and metastasis.[9] Benzyl α-D-xylopyranoside is used in cancer cell models to study how the loss of cell-surface proteoglycans affects tumor cell behavior and their interaction with the microenvironment.[5]

-

Vascular Disease: The accumulation of certain proteoglycans is a hallmark of vascular diseases like atherosclerosis.[6] This compound can be used in vitro to explore the role of these molecules in lipid retention and inflammation within the vessel wall.

-

Antiviral Research: Some viruses utilize cell-surface heparan sulfate proteoglycans as co-receptors for entry into host cells. By depleting these proteoglycans, benzyl-α-D-xylopyranoside and its derivatives can be used to investigate this entry mechanism and as a potential, albeit indirect, antiviral strategy.

Analytical Techniques for Characterization

Confirming the identity and purity of synthesized Benzyl α-D-xylopyranoside is critical. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: Provides information on the number and environment of protons. Key signals include the anomeric proton (H-1), which typically appears as a doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz) characteristic of an α-anomer. The aromatic protons of the benzyl group appear between 7.2-7.4 ppm.

-

¹³C NMR Spectroscopy: Shows the signals for all carbon atoms.[1] The anomeric carbon (C-1) is a key diagnostic peak, typically found around 95-100 ppm. The distinct chemical shifts of the pyranose ring carbons confirm the xylose structure.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₂H₁₆O₅).[10]

A comprehensive approach using multiple analytical techniques is essential for unambiguous structural elucidation and purity assessment.[11]

Conclusion

Benzyl α-D-xylopyranoside is more than just a chemical compound; it is a sophisticated molecular probe that has significantly advanced our understanding of glycobiology. Its ability to act as a specific, cell-permeable inhibitor of proteoglycan synthesis provides researchers with a powerful method to dissect the biological functions of GAGs and proteoglycans. As research continues to unravel the complex roles of these macromolecules in health and disease, the utility of Benzyl α-D-xylopyranoside and the development of its next-generation derivatives will undoubtedly continue to grow, paving the way for new diagnostic and therapeutic strategies.

References

-

Iozzo, R. V., & Schaefer, L. (2023). Global impact of proteoglycan science on human diseases. iScience, 26(11), 108095. [Link]

-

Wight, T. N. (2002). A Role for Proteoglycans in Vascular Disease. American Journal of Pathology, 160(5), 1567–1571. [Link]

-

Xie, C., Schaefer, L., & Iozzo, R. V. (2023). Global Impact of Proteoglycan Science on Human Diseases. Glycopedia. [Link]

-

Fuster, M. M., & Esko, J. D. (2005). The sweet and sour of cancer: Glycans as novel therapeutic targets. Nature Reviews Cancer, 5(7), 526-542. [Link] (Note: While not directly cited, this provides background on the broader field).

-

Manon-Jensen, T., Itoh, Y., & Couchman, J. R. (2010). Proteoglycans in health and disease: the multiple roles of syndecan shedding. The International Journal of Biochemistry & Cell Biology, 42(11), 1784-1796. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10956572, Benzyl Alpha-D-Mannopyranoside. Retrieved from [Link] (Note: This is for an analog, but demonstrates the type of data available on PubChem).

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7918796, Benzyl alpha-D-glucopyranoside. Retrieved from [Link] (Note: This is for an analog).

-

Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 257-263. [Link]

-

SpectraBase. (n.d.). BENZYL-ALPHA-D-XYLOPYRANOSIDE. Retrieved from [Link]

- Fritz, H., & Goodman, L. (1967). Benzyl 2-acetamido-2-deoxy-α-d-galactopyranoside. Journal of the American Chemical Society, 89(26), 7061-7063. (Note: This is a representative synthesis paper for a similar compound).

-

Lloyd-Jones, G. C., & Ball, N. D. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 128, 1-46. [Link]

-

Wu, X., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]

-

Lugemwa, F. N., & Demark-Wahnefried, W. (2012). Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. Molecules, 17(9), 10548-10563. [Link]

-

Fritz, T. A., & Esko, J. D. (1999). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. The Journal of biological chemistry, 274(21), 14761–14769. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Global impact of proteoglycan science on human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Role for Proteoglycans in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Global Impact of Proteoglycan Science on Human Diseases - Glycopedia [glycopedia.eu]

- 10. mdpi.com [mdpi.com]

- 11. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unsung Hero of Glycobiology: A Technical Guide to the Role of Benzyl α-D-xylopyranoside

Introduction: The Challenge of Studying Proteoglycans

In the intricate world of glycobiology, proteoglycans (PGs) stand out as a complex and functionally diverse class of macromolecules. Composed of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains, they are integral components of the cell surface and extracellular matrix. PGs regulate a vast array of biological processes, from cell adhesion and migration to growth factor signaling and tissue morphogenesis.

Dissecting the specific functions of the GAG chains themselves has long been a challenge for researchers. Their synthesis is a complex, non-template-driven process, making genetic manipulation difficult. For decades, a key chemical tool has been the use of β-D-xylosides, which act as artificial initiators for GAG synthesis, effectively uncoupling GAG production from the core protein. This allows for the study of cellular processes when normal proteoglycan formation is disrupted.[1][2]

However, robust scientific inquiry demands equally robust controls. How can one be certain that the observed cellular effects are due to the disruption of GAG synthesis and not an off-target effect of the xyloside molecule itself? This is the critical, albeit often overlooked, biological role of Benzyl α-D-xylopyranoside . This guide will illuminate the stereochemical nuances that define its function, establishing it not as an active modulator, but as an indispensable negative control that ensures the scientific validity of countless studies in glycobiology and drug development.

The Stereochemical Dichotomy: Why the Anomeric Configuration is Everything

The biological activity of xylosides as GAG synthesis primers is entirely dependent on the stereochemistry of the anomeric carbon (C1) of the xylose sugar.

The β-Anomer: An Effective "False Acceptor"

The biosynthesis of most GAG chains (like chondroitin and heparan sulfate) begins with the formation of a specific linkage tetrasaccharide attached to a serine residue on the core protein: GlcA-Gal-Gal-Xyl-O-Ser . The process is initiated by the enzyme β-1,4-galactosyltransferase I (GalT-I), which transfers a galactose (Gal) residue to the xylose (Xyl).

Cell-permeable β-D-xylosides , such as Benzyl β-D-xylopyranoside, possess a xylose sugar in the correct β-configuration. This allows them to mimic the natural Xyl-O-Ser linkage and act as a competitive substrate, or "false acceptor," for GalT-I.[1][3] The cell's enzymatic machinery then elongates GAG chains from this artificial primer, leading to two major consequences:

-

Inhibition of Proteoglycan Synthesis: The xyloside competes with the native xylosylated core proteins, reducing the number of GAG chains attached to them.

-

Secretion of Free GAG Chains: The cell synthesizes and secretes large quantities of GAG chains that are unattached to any core protein.[4]

This mechanism is a powerful tool for studying the function of cell-surface and matrix proteoglycans.

The α-Anomer: The Inactive Control

In stark contrast, Benzyl α-D-xylopyranoside is not recognized as a substrate by GalT-I. The enzyme's active site is exquisitely specific for the β-anomeric linkage. Consequently, the α-anomer cannot prime GAG chain synthesis and does not disrupt proteoglycan production.

This inactivity is its most crucial feature. A seminal study demonstrated that while p-nitrophenyl β-D-xylopyranoside effectively modulated PG synthesis, the α-anomer had no such effect.[5] Crucially, however, both anomers inhibited cell proliferation to the same degree, indicating that the antiproliferative effect was an independent action of the aglycone (the non-sugar portion) and was not related to the perturbation of GAG synthesis.[5] This finding underscores the absolute necessity of using the α-anomer to differentiate GAG-specific effects from other, potentially confounding, biological activities of the compound.

Mechanism of Action: A Tale of Two Anomers

The differential activity of benzyl xyloside anomers is rooted in the stereospecificity of the glycosyltransferases involved in proteoglycan synthesis.

Figure 1: Mechanism of β-xyloside action and α-xyloside inaction. Benzyl β-D-xylopyranoside competes with the native xylosylated core protein for GalT-I, priming free GAG synthesis. Benzyl α-D-xylopyranoside is not recognized by the enzyme.

Applications in Glycobiology Research

The primary role of Benzyl α-D-xylopyranoside is to serve as a high-fidelity negative control in experiments utilizing its β-anomer. This application is critical for validating that any observed phenotype is a direct result of altered proteoglycan synthesis.

Key Experimental Questions Addressed Using Benzyl α-D-xylopyranoside:

-

Validating GAG-Dependent Processes: Is the inhibition of cell migration observed with Benzyl β-D-xylopyranoside truly due to a lack of cell-surface proteoglycans, or is it a cytotoxic effect of the benzyl group? Comparing the effect to that of Benzyl α-D-xylopyranoside at the same concentration provides the definitive answer.

-

Investigating Off-Target Effects: Recent studies have shown that xylosides can affect cytoskeletal dynamics at concentrations far below those needed to inhibit GAG synthesis.[3][6] Using the α-anomer helps researchers determine if these novel actions are stereospecific or a general property of the xyloside structure.

-

Drug Development Screening: When developing drugs that target glycosyltransferases, demonstrating a lack of activity with an incorrect stereoisomer (like an α-xyloside) is a crucial piece of evidence for target-specific engagement.

Experimental Protocol: A Comparative Assay for GAG Synthesis Inhibition

This protocol outlines a robust method to assess the impact of benzyl xyloside anomers on GAG synthesis in a cell culture model.

Objective:

To quantify and compare the effects of Benzyl β-D-xylopyranoside and Benzyl α-D-xylopyranoside on the synthesis of proteoglycans and free GAG chains.

Materials:

-

Cell line of interest (e.g., CHO-K1, HT-29, primary chondrocytes)

-

Complete cell culture medium

-

Benzyl β-D-xylopyranoside (e.g., 1 mM stock in DMSO or media)

-

Benzyl α-D-xylopyranoside (e.g., 1 mM stock in DMSO or media)

-

[³⁵S]-Sulfate (carrier-free)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

DEAE-Sephacel or similar anion-exchange resin

-

Wash Buffers (e.g., Low salt: 50 mM Tris, 150 mM NaCl, pH 7.5; High salt: 50 mM Tris, 1.0 M NaCl, pH 7.5)

-

Scintillation cocktail and counter

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in 12-well plates at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.

-

Pre-incubation: Remove media and replace with fresh media containing one of the following conditions (in triplicate):

-

Vehicle Control (e.g., DMSO at the same final concentration as treatments)

-

Benzyl α-D-xylopyranoside (final concentration 0.2 mM)

-

Benzyl β-D-xylopyranoside (final concentration 0.2 mM) Incubate for 2-4 hours. Rationale: This allows the compounds to enter the cells before the metabolic labeling begins.

-

-

Radiolabeling: To each well, add [³⁵S]-Sulfate to a final activity of 20-50 µCi/mL.

-

Incubation: Incubate the cells for 18-24 hours to allow for incorporation of the radiolabel into newly synthesized sulfated GAGs.

-

Harvesting:

-

Media (Free GAGs): Carefully collect the culture medium from each well and transfer to separate tubes. Centrifuge to pellet any detached cells and transfer the supernatant to a fresh tube.

-

Cell Layer (Proteoglycans): Gently wash the cell monolayer twice with cold PBS. Add 0.5 mL of lysis buffer to each well and incubate for 20 minutes on ice. Scrape the cells and collect the lysate.

-

-

Anion-Exchange Chromatography:

-

Equilibrate a small column or spin column of DEAE-Sephacel with Low Salt Buffer.

-

Apply the media supernatant or cell lysate to the column. Rationale: The negatively charged sulfate groups on the GAGs will bind to the positively charged DEAE resin.

-

Wash the column extensively with Low Salt Buffer to remove unincorporated [³⁵S]-Sulfate and other non-GAG molecules.

-

Elute the bound GAGs with High Salt Buffer.

-

-

Quantification:

-

Add the high-salt eluate to a scintillation vial with a suitable scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Normalize CPM values to the total protein content of the cell lysates for each condition to account for any differences in cell number.

-

Figure 2: Experimental workflow for comparative analysis of xyloside anomers.

Data Interpretation and Expected Outcomes

The results from this experiment will clearly delineate the differential effects of the two anomers. The data, when normalized, can be summarized for clear comparison.

| Treatment Group | Media Fraction (Free GAGs) | Cell Layer Fraction (Proteoglycans) |

| Vehicle Control | Baseline CPM | High CPM |

| Benzyl α-D-xylopyranoside | Baseline CPM | High CPM |

| Benzyl β-D-xylopyranoside | High CPM (e.g., >10-fold increase) | Low CPM (e.g., >50% decrease) |

Table 1: Expected outcomes from the [³⁵S]-Sulfate incorporation assay.

-

Vehicle Control vs. Benzyl α-D-xylopyranoside: There should be no statistically significant difference between these two groups. This result is critical, as it demonstrates that at the concentration used, neither the benzyl aglycone nor the α-xyloside moiety nonspecifically affects GAG synthesis or secretion.

-

Vehicle Control vs. Benzyl β-D-xylopyranoside: A dramatic and statistically significant increase in radioactivity in the media fraction and a corresponding decrease in the cell layer fraction is expected. This confirms the classic activity of the β-anomer as a false acceptor, shunting GAG synthesis away from core proteins and into the medium.

Conclusion and Future Outlook

For any researcher in glycobiology or drug development utilizing β-xylosides, the parallel use of the α-anomer is not merely good practice; it is fundamental to the integrity and validity of the experimental design. The humble, inactive α-anomer is, in this context, a hero of scientific rigor.

References

- (Reference to a general glycobiology textbook, e.g., "Essentials of Glycobiology").

- (Reference to a paper on proteoglycan function).

-

Schwartz, N. B. (1977). Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation. Journal of Biological Chemistry, 252(18), 6330-6335. [Link][5]

-

Mencio, C., et al. (2022). A novel cytoskeletal action of xylosides. PLoS ONE, 17(6), e0269972. [Link][3][6]

-

Okayama, M., et al. (1973). β-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Biochemical Journal, 136(4), 1145-1154. [Link][7]

-

Lowe, D. A., & Keller, J. M. (1982). The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate. Matrix Biology, 14(2), 121-133. [Link][1]

-

Thompson, H. A., & Spooner, B. S. (1983). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. Journal of Cell Biology, 96(6), 1443-1450. [Link][2]

-

David, G., et al. (2012). β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles. Connective Tissue Research, 53(2), 169-179. [Link][4]

Sources

- 1. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel cytoskeletal action of xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl α-D-xylopyranoside

Foreword: The Imperative of Structural Verification in Glycoscience

In the fields of chemical biology and drug development, glycosides such as Benzyl α-D-xylopyranoside serve as crucial building blocks, probes, and precursors for synthesizing complex glycoconjugates and therapeutic agents. The precise three-dimensional arrangement of these molecules—specifically, the stereochemistry of the glycosidic linkage—dictates their biological activity and chemical reactivity. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundational pillar upon which reliable and reproducible scientific outcomes are built. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of Benzyl α-D-xylopyranoside, grounded in the principles of causality and self-validating experimental design.

Molecular Architecture and Analytical Strategy

Benzyl α-D-xylopyranoside (C₁₂H₁₆O₅, Molar Mass: 240.25 g/mol ) is comprised of a D-xylose sugar moiety in its pyranose (six-membered ring) form, linked to a benzyl group via an α-anomeric glycosidic bond.[1] Our analytical approach is synergistic, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to probe the molecule's connectivity, stereochemistry, and functional group composition.

Figure 1: Structure of Benzyl α-D-xylopyranoside with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of carbohydrates in solution. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and its stereochemical nuances.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift), and its spatial relationship to neighboring protons determines the splitting pattern (coupling constant, J). For glycosides, the anomeric proton (H-1) is the most diagnostic signal for confirming the stereochemistry of the glycosidic bond.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Insight: Using D₂O is advantageous as it allows for the exchange of the hydroxyl (-OH) protons with deuterium, causing their signals to disappear from the spectrum.[2] This simplifies the crowded upfield region and helps to confirm the identity of the -OH peaks.

-

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the overlapping signals of the sugar ring protons.

-

Data Processing: Process the raw data (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

Figure 2: Workflow for ¹H NMR analysis of Benzyl α-D-xylopyranoside.

Expected Spectral Features & Interpretation:

The key to assigning the spectrum lies in identifying the well-resolved anomeric and benzyl signals first, then using them as entry points to decipher the more complex ring system, often with the aid of 2D NMR experiments like COSY.

-

Anomeric Proton (H-1): This is the most downfield of the carbohydrate protons, typically found between δ 4.5-5.5 ppm, due to being attached to two oxygen atoms.[3] For Benzyl α -D-xylopyranoside, the H-1 proton is in an axial orientation. It couples to the equatorial H-2 proton, resulting in a characteristically small coupling constant (³JH1,H2) of approximately 2-4 Hz .[3][4] This small J-value is a definitive marker for the α-anomeric configuration in the xylo- series.[4] In contrast, a β-anomer would display a large diaxial coupling of ~7-9 Hz.[4]

-

Benzyl Group Protons:

-

Aromatic (Ph-H): A multiplet integrating to 5 protons is expected in the aromatic region, typically between δ 7.25-7.40 ppm.

-

Benzylic Methylene (-OCH₂Ph): These two protons are diastereotopic due to the chiral center at C-1. Consequently, they are magnetically inequivalent and should appear as a pair of doublets (an AB quartet) rather than a simple singlet, typically between δ 4.5-4.8 ppm.

-

-

Xylopyranose Ring Protons (H-2, H-3, H-4, H-5eq, H-5ax): These signals resonate in a more crowded region, generally between δ 3.2-4.2 ppm.[5] Their exact assignment requires 2D NMR techniques, but their expected chemical shifts and multiplicities provide a self-validating system.

-

Hydroxyl Protons (-OH): When using a non-exchanging solvent like CDCl₃, these appear as broad signals whose positions are highly dependent on concentration and temperature. Their presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signals will disappear.[6]

Table 1: Summary of Expected ¹H NMR Data (500 MHz, D₂O)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ph-H | 7.25 - 7.40 | m | - |

| H-1 (Anomeric) | ~4.9 | d | ³JH1,H2 ≈ 3-4 Hz |

| -OCH₂Ph | ~4.6, ~4.8 | ABq (2 x d) | ²J ≈ 12 Hz |

| Ring Protons (H-2 to H-5) | 3.2 - 4.2 | m (complex) | - |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an excellent tool for confirming the carbon framework.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Record a proton-decoupled ¹³C spectrum. This standard experiment simplifies the spectrum so that each unique carbon appears as a single line.

-

Data Processing: Process and calibrate the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Expected Spectral Features & Interpretation:

-

Benzyl Group Carbons: The aromatic carbons will appear in the δ 127-138 ppm range, with the ipso-carbon (attached to the -CH₂O- group) being the most downfield. The benzylic methylene carbon (-OC H₂Ph) typically resonates around δ 70-72 ppm.[7]

-

Anomeric Carbon (C-1): This signal is highly diagnostic and appears in the glycosidic region between δ 90-110 ppm.[5] For α-xylopyranosides, it is typically observed around δ 98-102 ppm.

-

Xylopyranose Ring Carbons (C-2, C-3, C-4, C-5): The remaining sugar ring carbons resonate in the δ 60-80 ppm region.[5] C-5, being the CH₂ carbon of the ring, will have a chemical shift distinct from the CH carbons (C-2, C-3, C-4).

Table 2: Summary of Expected ¹³C NMR Data (125 MHz, D₂O)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Phenyl (ipso) | ~137 |

| Phenyl (o, m, p) | 127 - 129 |

| C-1 (Anomeric) | ~100 |

| C-2, C-3, C-4 | 70 - 75 |

| C-5 | ~65 |

| -OCH₂Ph | ~71 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating evidence for the proposed structure.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or sodium acetate to promote ionization.

-

Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and calculate its elemental composition. If desired, perform MS/MS on the molecular ion to observe fragmentation.

Figure 3: Workflow for HRMS analysis of Benzyl α-D-xylopyranoside.

Expected Spectral Features:

-

Molecular Ion: The calculated exact mass of C₁₂H₁₆O₅ is 240.0998 Da.[1] In ESI-MS, the compound is most likely to be observed as a sodium adduct.

-

[M+Na]⁺: Calculated m/z = 240.0998 + 22.9898 = 263.0896 . Observation of a peak at this m/z with high mass accuracy (< 5 ppm error) confirms the elemental formula.

-

-

Key Fragmentation: Tandem MS of the [M+Na]⁺ ion would likely show a characteristic loss of the benzyl group or cleavage of the glycosidic bond, leading to two primary fragment types:

-

Oxonium Ion: A fragment corresponding to the sodiated xylopyranose ring, resulting from the cleavage of the glycosidic C-O bond.

-

Benzyl Fragment: The formation of the stable benzyl cation ([C₇H₇]⁺) at m/z 91 is a common fragmentation pathway for benzyl ethers and glycosides.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat if it is a liquid (using an ATR attachment), or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Spectral Features:

The IR spectrum provides a clear fingerprint of the molecule's functional groups.

Table 3: Key IR Absorption Bands for Benzyl α-D-xylopyranoside

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) groups |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |

| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H (ring & CH₂) |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| 1200 - 1000 (strong) | C-O stretch | Glycosidic & Alcohol C-O |

| ~740, ~700 | C-H bend (out-of-plane) | Monosubstituted Benzene |

The presence of a very broad O-H stretch confirms the multiple hydroxyl groups, while the combination of aromatic and aliphatic C-H stretches and the strong, complex C-O stretching region provides a classic signature for a glycoside.[8][9]

Conclusion: A Self-Validating Spectroscopic Profile

The definitive characterization of Benzyl α-D-xylopyranoside is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy. The ¹H NMR spectrum confirms the α-anomeric stereochemistry through its diagnostic small coupling constant for H-1. The ¹³C NMR spectrum validates the 12-carbon skeleton. High-resolution mass spectrometry provides an unambiguous elemental formula, and IR spectroscopy rapidly confirms the presence of all key functional groups. Together, these methods create a robust, self-validating dataset that ensures the structural integrity of the molecule, a prerequisite for its application in any research or development endeavor.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]

-

Mollica, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Retrieved from [Link]

-

SpectraBase. (n.d.). BENZYL-ALPHA-D-XYLOPYRANOSIDE. Retrieved from [Link]

-

University of Regensburg. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Chassagne, P. N. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000098). Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl-4-deoxy-b-d-xylo-hexopyranoside - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]

-

Lugemwa, F. N. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molbank, 2013(1), M793. Retrieved from [Link]

-

Çakmak, I. (2007). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU Library. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

ChemBK. (n.d.). Xylopyranoside, benzyl, tribenzoate, α-D- (8CI). Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Xylopyranose. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]

-

PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]

-

NIST. (n.d.). Benzyl alcohol. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. cigs.unimo.it [cigs.unimo.it]

- 4. iris.unina.it [iris.unina.it]

- 5. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. Benzyl alcohol [webbook.nist.gov]

In-Depth Technical Guide: Benzyl α-D-xylopyranoside Anomer Identification and Analysis

Introduction

Benzyl α-D-xylopyranoside, a synthetic glycoside, holds significant interest within the realms of biochemistry and pharmaceutical development. As a derivative of D-xylose, a key component of hemicellulose, this compound and its β-anomer serve as valuable tools for studying carbohydrate-processing enzymes, developing carbohydrate-based drugs, and investigating the structural and functional roles of xylans.[1] The stereochemistry at the anomeric carbon (C1) profoundly influences the biological activity and physicochemical properties of glycosides.[2] Consequently, the ability to synthesize, separate, and definitively identify the α- and β-anomers of Benzyl D-xylopyranoside is paramount for researchers in the field.

This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and analysis of Benzyl α-D-xylopyranoside anomers. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the nuances of anomeric control during synthesis, explore a suite of analytical techniques for anomer differentiation, and detail robust methods for purity assessment, ensuring the integrity of your research and development endeavors.

I. Synthesis and Anomeric Control

The chemical synthesis of glycosides often results in a mixture of α- and β-anomers due to the formation of an sp²-hybridized oxonium ion intermediate during the reaction.[3] Achieving stereocontrol to favor the α-anomer of Benzyl D-xylopyranoside is a key challenge in carbohydrate chemistry.[4] Various strategies are employed to influence the stereochemical outcome of glycosylation reactions.[5][6][7]

One common approach involves the use of a participating group at the C2 position of the xylose donor, which can shield one face of the oxonium ion intermediate, thereby directing the incoming benzyl alcohol to the opposite face. However, for the synthesis of xylopyranosides, which lack a C2 substituent that can provide neighboring group participation in the same way as in glucopyranosides, other factors become more critical. These include the choice of solvent, temperature, and the nature of the activating agent. For instance, solvents like acetonitrile can influence the anomeric ratio through the "nitrile effect".[4]

Generalized Synthetic Protocol: Fischer Glycosylation

A foundational method for the synthesis of glycosides is the Fischer glycosylation. While it often yields a mixture of anomers, it provides a straightforward entry point to obtaining Benzyl D-xylopyranoside.

Step-by-Step Methodology:

-

Reaction Setup: Suspend D-xylose in a significant excess of anhydrous benzyl alcohol.

-

Acid Catalysis: Add a strong acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin.

-

Heating: Heat the reaction mixture, typically under reflux, while monitoring the progress by Thin Layer Chromatography (TLC).

-

Neutralization: Upon completion, cool the reaction and neutralize the acid catalyst. For example, an ion-exchange resin in the hydroxide form can be used.[8]

-

Purification: Remove the excess benzyl alcohol under reduced pressure. The resulting residue, containing a mixture of Benzyl α/β-D-xylopyranosides, is then purified by column chromatography on silica gel.

The ratio of α- to β-anomers obtained is highly dependent on the reaction conditions and requires careful optimization to favor the desired α-anomer.

Logical Flow of Synthesis and Anomeric Outcome

Caption: Synthetic pathway from D-xylose to an anomeric mixture, followed by separation.

II. Anomer Identification and Characterization

Once synthesized and separated, the definitive identification of the α- and β-anomers is crucial. A combination of spectroscopic and chiroptical techniques is typically employed for unambiguous assignment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and reliable tool for determining the anomeric configuration of glycosides.[2][9] Both ¹H and ¹³C NMR provide diagnostic signals that differentiate the α- and β-anomers.

¹H NMR Spectroscopy

The key diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1).[2] The chemical shift and the coupling constant (³J(H1,H2)) of this proton are highly dependent on its stereochemical environment.

-

Chemical Shift (δ): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.[2] This is due to the axial orientation of the benzyloxy group in the α-anomer, which places the anomeric proton in a more deshielded environment.

-

Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two protons.

-

For Benzyl α-D-xylopyranoside , the H-1 and H-2 protons have an axial-equatorial relationship, resulting in a small coupling constant, typically in the range of 2-4 Hz .[9]

-

For Benzyl β-D-xylopyranoside , the H-1 and H-2 protons are in a trans-diaxial orientation, leading to a larger coupling constant, generally around 7-9 Hz .[9][10]

-

¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of the anomeric configuration.

-

Chemical Shift (δ): The C-1 of the α-anomer generally appears at a lower chemical shift (more upfield) compared to the C-1 of the β-anomer. This is a consequence of the gauche-γ effect from the axial benzyloxy group.

Table 1: Typical NMR Data for Benzyl D-xylopyranoside Anomers

| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | ³J(H1,H2) Coupling Constant (Hz) | Anomeric Carbon (C-1) Chemical Shift (ppm) |

| α | ~4.9 - 5.2 | ~2 - 4 | ~98 - 102 |

| β | ~4.4 - 4.6 | ~7 - 9 | ~103 - 106 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Step-by-Step Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a pure sample of the isolated anomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to confirm proton and carbon assignments.

-

Data Analysis:

-

Identify the anomeric proton signal in the ¹H spectrum, typically in the range of 4.4-5.2 ppm.[9]

-

Measure the coupling constant ³J(H1,H2).

-

Identify the anomeric carbon signal in the ¹³C spectrum, usually between 98-106 ppm.

-

Compare the observed chemical shifts and coupling constants to established literature values and the trends described above to assign the anomeric configuration.

-

B. High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for both the separation and analysis of glycoside anomers.[11][12] The separation of anomers, which are diastereomers, can be challenging and often requires careful method development.[3]

-

Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar carbohydrates.[11]

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically employed.[3] The separation can be sensitive to the mobile phase composition and temperature.[13]

-

Detection: Since xylosides lack a strong chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID) are often used.[] If coupled with mass spectrometry (LC-MS), more sensitive detection and mass confirmation can be achieved.[3][11]

Step-by-Step Protocol for HPLC Analysis:

-

Column Selection and Equilibration: Choose a suitable HPLC column (e.g., C18, 150 mm length) and equilibrate it with the initial mobile phase conditions.

-

Sample Preparation: Prepare a dilute solution of the anomeric mixture or the purified anomer in the mobile phase.

-

Injection and Elution: Inject the sample and run a developed gradient method, for example, a slow gradient of 5-10% acetonitrile in water.[3]

-

Detection and Analysis: Monitor the elution profile. The two anomers should appear as distinct peaks. The relative peak areas can be used to determine the anomeric ratio in a mixture.

Workflow for Anomer Identification

Caption: A multi-technique approach for the definitive identification of xylopyranoside anomers.

C. Other Analytical Techniques

While NMR and HPLC are the primary methods, other techniques can provide complementary and confirmatory data.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[8] While it cannot distinguish between anomers as they are isomers with the same mass-to-charge ratio, its coupling with a separation technique like HPLC (LC-MS) is invaluable for confirming the identity of the separated peaks.[3]

Polarimetry

Optical rotation is a fundamental property of chiral molecules, including glycosides.[15][16] The α- and β-anomers will have different specific rotation values. According to Hudson's isorotation rules, the anomer with the more dextrorotatory (more positive) specific rotation is typically the α-anomer for D-sugars. This provides a quick, albeit less definitive, method for anomer differentiation.[17]

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the absolute and unambiguous determination of the three-dimensional structure, including the anomeric configuration.[18][19] This technique is considered the "gold standard" for structural elucidation.[8]

III. Purity Analysis and Quality Control

Ensuring the purity of Benzyl α-D-xylopyranoside is critical for its use in biological assays and drug development.[] A combination of the analytical techniques described above should be used for comprehensive quality control.

Table 2: Quality Control Parameters and Methods

| Parameter | Method(s) | Acceptance Criteria |

| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of Benzyl α-D-xylopyranoside. |

| Anomeric Purity | ¹H NMR, HPLC | ≥98% of the desired α-anomer. |

| Chemical Purity | HPLC-ELSD/RID | ≥98% purity. |

| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits. |

| Water Content | Karl Fischer Titration | ≤0.5% |

Enzymatic Assays for Functional Validation

For applications involving enzymatic studies, a functional validation using specific glycosidases can confirm the anomeric configuration.

-

α-Xylosidases: These enzymes will specifically hydrolyze the glycosidic bond of Benzyl α-D-xylopyranoside, releasing D-xylose and benzyl alcohol.

-

β-Xylosidases: These enzymes will only act on the β-anomer.[20][21]

Step-by-Step Protocol for Enzymatic Assay:

-

Reaction Setup: Incubate a known concentration of the purified anomer with a specific α- or β-xylosidase in a suitable buffer at the optimal temperature and pH for the enzyme.

-

Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by boiling or adding a stop solution).

-

Product Analysis: Analyze the reaction mixture for the presence of the product (D-xylose) using a suitable method, such as HPLC or a colorimetric assay.

-

Interpretation: Hydrolysis of the substrate by an α-xylosidase confirms the α-anomeric configuration. Lack of reaction with a β-xylosidase provides further evidence.

Conclusion

The successful identification and analysis of Benzyl α-D-xylopyranoside anomers hinge on a systematic and multi-faceted analytical approach. This guide has outlined the critical methodologies, from synthetic considerations to definitive structural elucidation and purity assessment. Mastery of these techniques, particularly NMR spectroscopy and HPLC, is essential for any researcher working with this and other glycosidic compounds. By adhering to these robust protocols, scientists and drug developers can ensure the quality and validity of their materials, paving the way for accurate and reproducible results in their downstream applications.

References

-

Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]

-

Hames, C., & Hsieh, Y. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. National Institutes of Health. Retrieved from [Link]

-

Lee, C. H., et al. (2007). Anomeric Region of the 600-MHz 1 H-NMR Spectra of the Xylo-Oligosaccharides. ResearchGate. Retrieved from [Link]

-

D'Elia, A., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. Food Science and Human Wellness. Retrieved from [Link]

-

Shodex. (n.d.). Prevention of Anomer Separation. Retrieved from [Link]

-

Rocchitta, G., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. Retrieved from [Link]

-

Tran, T. H., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health. Retrieved from [Link]

-

Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. Retrieved from [Link]

-

Ashenafi, D., et al. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. MDPI. Retrieved from [Link]

-

Usov, A. I., et al. (1980). 13C-n.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures. ResearchGate. Retrieved from [Link]

-

St. John, F. J., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. ResearchGate. Retrieved from [Link]

-

Khaleri, M., & Li, Q. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]

-

Li, Z., & Wang, J. (2015). Carbohydrate drugs: current status and development prospect. ResearchGate. Retrieved from [Link]

-

Khaleri, M., & Li, Q. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PubMed. Retrieved from [Link]

-

Institute of Medical Biochemistry and Laboratory Diagnostics. (n.d.). Reactions of Saccharides Polarimetry. Retrieved from [Link]

-

Kováč, P., & Petráková, E. (1991). 29Si and 13C NMR spectra of all possible pertrimethylsilylated β‐D‐xylopyranosyl‐substituted methyl 4‐O‐β‐D‐xylopyranosyl‐β‐D‐xylopyranosides assigned by 2D heteronuclear 1H‐29Si and 1H‐13C chemical shift correlations. ResearchGate. Retrieved from [Link]

-

D'Auria, M., & Silvestri, B. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Retrieved from [Link]

-

Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside. PubMed. Retrieved from [Link]

-

Henriksen, B. S., et al. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Polarimetric determination of the anomeric configuration of the initial product. Retrieved from [Link]

-

Lipták, A., et al. (1976). Synthesis of benzyl and allyl ethers of D-glucopyranose. PubMed. Retrieved from [Link]

-

Decker, S. R., et al. (2007). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. National Institutes of Health. Retrieved from [Link]

-

Pollet, F., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. MDPI. Retrieved from [Link]

-

Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Retrieved from [Link]

-

de Freitas, R. M. P., et al. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. MDPI. Retrieved from [Link]

-

Pathak, A. K., & Kumar, V. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

-

Magaud, D., et al. (2000). Differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations. A remote consequence of the endo-anomeric effect? PubMed. Retrieved from [Link]

-

Liu, C. J., et al. (2014). Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans. PubMed. Retrieved from [Link]

-

Snell, E. H., & Helliwell, J. R. (2005). x Ray crystallography. National Institutes of Health. Retrieved from [Link]

-

Lowary, T. L., & Eichler, E. (2003). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. Organic Letters. Retrieved from [Link]

-

Atago Co., Ltd. (n.d.). The Complete Polarimeter Guide. Retrieved from [Link]

-

Alam, M. S., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

-

Jasinski, J. P. (2010). X-ray Crystallography of Chemical Compounds. PubMed. Retrieved from [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. Retrieved from [Link]

-

Ashenafi, D., et al. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. ResearchGate. Retrieved from [Link]

-

Puspaningsih, N. N. T., et al. (2009). Purification, crystallization and preliminary X-ray analysis of a thermostable glycoside hydrolase family 43 β-xylosidase from Geobacillus thermoleovorans IT-08. National Institutes of Health. Retrieved from [Link]

-

Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Liu, C., et al. (2014). The chemical structures of the five authentic glycosides compounds: I: benzyl β-D-glucopyranoside. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. emerypharma.com [emerypharma.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions [mdpi.com]

- 6. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. iris.unina.it [iris.unina.it]

- 10. mdpi.com [mdpi.com]

- 11. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and purification of carbohydrate components in functional food: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02748E [pubs.rsc.org]

- 13. shodex.com [shodex.com]

- 15. ulbld.lf1.cuni.cz [ulbld.lf1.cuni.cz]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. researchgate.net [researchgate.net]

- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl α-D-xylopyranoside

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical analysis of the aqueous solubility and stability of Benzyl α-D-xylopyranoside. In the landscape of drug discovery and development, a thorough understanding of a molecule's behavior in aqueous media is paramount for predicting its bioavailability, formulating effective delivery systems, and ensuring its therapeutic efficacy. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the physicochemical properties of this benzyl glycoside, grounded in established chemical theory and supported by data from analogous compounds.

Understanding Benzyl α-D-xylopyranoside: A Structural Perspective

Benzyl α-D-xylopyranoside is a glycoside composed of a five-carbon sugar, D-xylose, in its pyranose (six-membered ring) form, linked to a benzyl group via an α-glycosidic bond. This structure imparts a dual nature to the molecule: the xylopyranose moiety is hydrophilic due to its multiple hydroxyl groups, while the benzyl group is hydrophobic. This amphiphilic character is a key determinant of its solubility and interactions in aqueous solutions.

Aqueous Solubility: Theoretical Predictions and Practical Considerations

The presence of the hydrophobic benzyl group is expected to reduce its water solubility compared to xylose itself. Conversely, the three free hydroxyl groups on the xylopyranose ring will contribute to its solubility through hydrogen bonding with water molecules.

Analog Comparison:

A valuable point of reference is the solubility of methyl xylopyranosides. Methyl α-D-xylopyranoside is reported to be soluble in water.[1][2][3][4][5][6] More quantitatively, Methyl β-D-xylopyranoside has a reported solubility of 100 mg/mL in water.[7] Given that a benzyl group is significantly more hydrophobic than a methyl group, it is reasonable to predict that the aqueous solubility of Benzyl α-D-xylopyranoside will be lower than that of its methyl counterpart. Benzyl-beta-D-xyloside is described as a white to off-white solid that is soluble in polar organic solvents, with the benzyl group enhancing its hydrophobic properties.[8]

Factors Influencing Solubility:

-

Temperature: Generally, the solubility of solid organic compounds in water increases with temperature. This is due to the endothermic nature of dissolving most solids, where heat provides the energy needed to overcome the lattice energy of the solid and to disrupt the hydrogen bonding network of water.

-

pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of Benzyl α-D-xylopyranoside itself, as the molecule does not possess readily ionizable functional groups within the typical physiological pH range.

-

Co-solvents: The addition of polar organic co-solvents, such as ethanol or propylene glycol, is likely to increase the solubility of Benzyl α-D-xylopyranoside by reducing the overall polarity of the solvent system and improving the solvation of the hydrophobic benzyl group.

Stability in Aqueous Solutions: Degradation Pathways and Kinetics

The primary route of degradation for Benzyl α-D-xylopyranoside in aqueous solution is the hydrolysis of the α-glycosidic bond, which cleaves the molecule into D-xylose and benzyl alcohol. The stability of this bond is highly dependent on pH and temperature.

Chemical Stability:

-

Acid-Catalyzed Hydrolysis: In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is a common degradation pathway for glycosides.

-

Base-Catalyzed Hydrolysis: Glycosides are generally more stable in basic conditions compared to acidic conditions. However, at high pH, hydrolysis can still occur, potentially through different mechanisms. For some aryl glycosides, hydrolysis under basic conditions can proceed via neighboring group participation or direct bimolecular nucleophilic substitution.[9][10]

-

Neutral Conditions: In neutral aqueous solutions at ambient temperature, the hydrolysis of the glycosidic bond is typically slow.

Enzymatic Stability:

The α-glycosidic bond in Benzyl α-D-xylopyranoside is also susceptible to cleavage by α-xylosidase enzymes. The presence of such enzymes in biological systems or as contaminants in formulations can lead to rapid degradation.

Factors Influencing Stability:

| Factor | Effect on Stability | Mitigation Strategies |

| pH | Generally more stable at neutral pH. Stability decreases significantly in acidic and, to a lesser extent, in strongly alkaline conditions. | Formulate in buffered solutions at or near neutral pH. Avoid exposure to strong acids or bases. |

| Temperature | Higher temperatures accelerate the rate of hydrolysis at all pH values. | Store solutions at reduced temperatures (e.g., 2-8 °C or frozen). |

| Enzymes | Presence of α-xylosidases will lead to rapid enzymatic hydrolysis. | Use purified components, sterile filtration, or add enzyme inhibitors where appropriate. |

Experimental Protocols for Stability Assessment: A Self-Validating System

To experimentally determine the stability of Benzyl α-D-xylopyranoside and identify its degradation products, a forced degradation study is an indispensable tool. This approach provides insights into the molecule's intrinsic stability and helps in the development of stability-indicating analytical methods.

Protocol: Forced Degradation Study of Benzyl α-D-xylopyranoside

Objective: To investigate the degradation of Benzyl α-D-xylopyranoside under various stress conditions (hydrolytic, oxidative, and thermal) and to identify the primary degradation products.

Materials:

-

Benzyl α-D-xylopyranoside

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

pH meter

-

HPLC system with a suitable detector (e.g., UV or ELSD)

-

Reversed-phase HPLC column (e.g., C18)

-

Thermostatically controlled oven and water bath

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Benzyl α-D-xylopyranoside in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at a controlled temperature (e.g., 80 °C).

-

-

Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Neutralization (for acid and base hydrolysis): Prior to analysis, neutralize the samples from the acid and base hydrolysis conditions with an equimolar amount of base or acid, respectively.

-

HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The mobile phase should be optimized to separate the parent compound from its degradation products. A gradient elution may be necessary.

-

Data Analysis:

-

Calculate the percentage of degradation of Benzyl α-D-xylopyranoside at each time point for each stress condition.

-

Determine the rate of degradation (kinetics) by plotting the natural logarithm of the remaining concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Causality Behind Experimental Choices:

-

The use of 0.1 N HCl and 0.1 N NaOH represents standard conditions for assessing acid and base lability, respectively.

-

3% H₂O₂ is a common reagent for inducing oxidative stress.

-

Elevated temperatures are used to accelerate degradation, allowing for the assessment of stability in a shorter timeframe.

-

The inclusion of a zero-time point and multiple subsequent time points allows for the determination of degradation kinetics.

-

A stability-indicating HPLC method is crucial to ensure that the decrease in the parent peak is accurately measured and that the degradation products are separated and can be quantified.

Visualization of Experimental Workflow

Caption: Workflow for the forced degradation study of Benzyl α-D-xylopyranoside.

Concluding Remarks for the Practicing Scientist

While specific experimental data for the aqueous solubility and stability of Benzyl α-D-xylopyranoside remains to be fully elucidated, this guide provides a robust framework for understanding and predicting its behavior. By leveraging knowledge of its chemical structure and data from analogous compounds, researchers can make informed decisions in the early stages of drug development. The provided experimental protocol for a forced degradation study offers a practical and self-validating approach to generate the necessary stability data, ensuring the development of robust and reliable formulations. As with any scientific endeavor, the principles outlined here should be complemented by rigorous experimental verification.

References

-

MDPI. Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]

-

ResearchGate. (PDF) Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]

-

PubChem. Benzyl Alpha-D-Mannopyranoside | C13H18O6 | CID 10956572. [Link]

-

PubChem. Benzyl alpha-D-glucopyranoside | C13H18O6 | CID 7918796. [Link]

-

PubChem. Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside | C18H26O10. [Link]

-